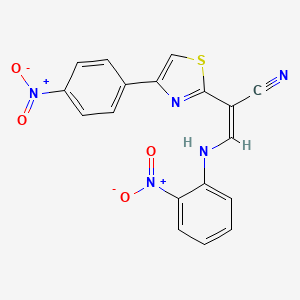![molecular formula C30H19F8N2O7PS2 B2600740 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate CAS No. 1808105-24-9](/img/structure/B2600740.png)
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7400,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the incorporation of the phosphatricyclic framework and the addition of trifluoromethanesulfonate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 11-amino-12-(4-fluorophenyl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
- 4-[2-(4-fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate stands out due to its unique tricyclic structure and the presence of both fluorophenyl and phosphatricyclic groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,11-bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F2N2OP.2CHF3O3S/c29-20-6-10-22(11-7-20)31-16-14-25-26-15-17-32(23-12-8-21(30)9-13-23)19-28(26)34(33,27(25)18-31)24-4-2-1-3-5-24;2*2-1(3,4)8(5,6)7/h1-19H;2*(H,5,6,7)/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWORAOKVLYBQI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=C(C=C[N+](=C3)C4=CC=C(C=C4)F)C5=C2C=[N+](C=C5)C6=CC=C(C=C6)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19F8N2O7PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
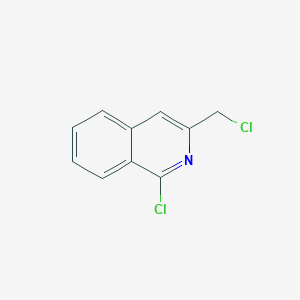
![N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2600660.png)
![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
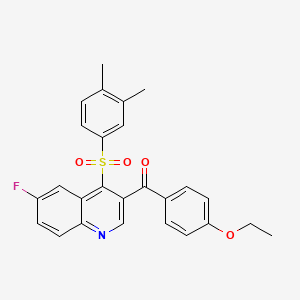
![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600664.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2600670.png)
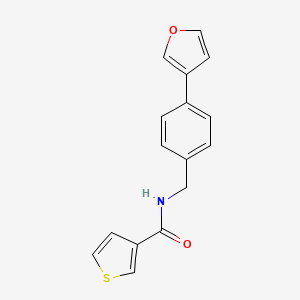
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
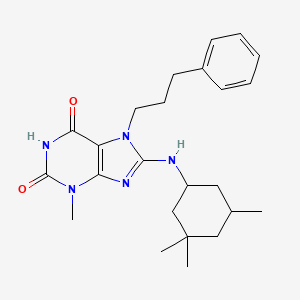
![4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
